molecular formula C10H10ClNO B1590746 2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro- CAS No. 22344-77-0

2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-

Cat. No. B1590746
CAS RN: 22344-77-0
M. Wt: 195.64 g/mol
InChI Key: WXZRWXDXKODMJY-UHFFFAOYSA-N
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Description

“2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” is a selective, competitive arginine vasopressin V2 receptor antagonist . It is used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH) . It is also an AKR1C3 inhibitor .


Synthesis Analysis

The synthesis of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” involves several steps . The synthetic method comprises acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4- (4-chloroaniline)-4-oxobutyric acid . This is followed by an intramolecular Friedel-Craft reaction on 4- (4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo [b]azepine-2,5-one . The product is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo [b]azepine-2-one-5-glycol ketal . The final step involves reducing 7-chloro-3,4-tetrahydrobenzo [b]azepine-2-one-5-glycol ketal, and carrying out de-ketalation under an acidic condition to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo (b)azepin-5-one .


Molecular Structure Analysis

The molecular structure of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” can be followed by LC/MS . The starting material at 2.45 minutes (246.1 M++H), the product at 2.24 minutes (209.6 M++H+) on a 5 minute reaction time from 5-95% W/0. 01 % TFA in water/MeCN (50: 50) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” include a melting point of 143-144 °C, a predicted boiling point of 339.0±21.0 °C, and a predicted density of 1.100±0.06 g/cm3 . It is slightly soluble in DMSO and Methanol .

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have synthesized variants of 2H-1-Benzazepin-2-one, such as 6,8-dimethyl-cis-2-vinyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol and 8-chloro-9-methyl-cis-2-(prop-1-en-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-4-ol. These compounds were studied using X-ray powder diffraction, revealing their crystallization in orthorhombic and monoclinic systems, respectively (Macías et al., 2011).

Molecular Conformation and Bonding

  • A study on isomorphous but not strictly isostructural benzazepine compounds showed variations in unit-cell dimensions and molecular conformations, influencing intermolecular interactions like C-H···N and C-H···π(arene) hydrogen bonds (Blanco et al., 2012).

Dopaminergic Activity Studies

  • Benzazepines including variants of 2H-1-Benzazepin-2-one have been synthesized and evaluated for their dopaminergic activity, indicating potential as agonists for dopamine receptors. This study focused on the effects on renal blood flow and central dopaminergic activity in animal models (Pfeiffer et al., 1982).

Electrochromic Materials

  • Research into donor-acceptor systems for electrochromic materials explored compounds related to 2H-1-Benzazepin-2-one. These studies aim to develop materials that absorb a wide spectrum of visible light, with applications in smart windows and display technologies (İçli et al., 2010).

Receptor Modulation Research

  • Studies on SCH 23390, a compound closely related to 2H-1-Benzazepin-2-one, showed its potent agonist action at human serotonin receptors. This research provides insights into the compound's functional properties and potential therapeutic applications (Millan et al., 2001).

Novel Synthesis Methods

  • A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives was developed, providing an alternative approach for creating benzazepine compounds with broad biological activities (Shaabani et al., 2009).

Safety And Hazards

The safety and hazards associated with “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” include hazard statements H315-H319-H335 . Precautionary measures include P261-P305+P351+P338 .

Future Directions

The future directions for “2H-1-Benzazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-” could involve its use as a promising therapeutic adjuvant for countering drug resistance . It may also serve as an intermediate in the synthetic preparation of Tolvaptan , a selective nonpeptide arginine vasopressin V2 receptor antagonist.

properties

IUPAC Name

7-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-4-5-9-7(6-8)2-1-3-10(13)12-9/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZRWXDXKODMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520921
Record name 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one

CAS RN

22344-77-0
Record name 7-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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